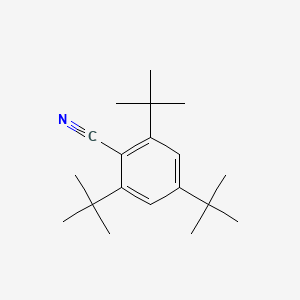
2,4,6-Tritert-butylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tritert-butylbenzonitrile is an organic compound with the molecular formula C19H29N. It is a derivative of benzonitrile, where three tert-butyl groups are substituted at the 2, 4, and 6 positions of the benzene ring. This compound is known for its significant steric hindrance due to the bulky tert-butyl groups, which influence its chemical reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tritert-butylbenzonitrile typically involves the alkylation of benzonitrile with tert-butyl chloride in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group. The reaction can be represented as follows:
C6H5CN+3(CH3)3CCl→(CH3)3C6H2(CN)+3HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The reaction mixture is typically subjected to distillation and recrystallization to isolate the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Tritert-butylbenzonitrile undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): Due to the electron-withdrawing nature of the nitrile group, the compound can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Substituted benzonitriles.
Oxidation: 2,4,6-Tritert-butylbenzoic acid.
Reduction: 2,4,6-Tritert-butylbenzylamine.
Applications De Recherche Scientifique
2,4,6-Tritert-butylbenzonitrile has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with enhanced stability and performance.
Mécanisme D'action
The mechanism of action of 2,4,6-Tritert-butylbenzonitrile involves its interaction with molecular targets through its nitrile group. The electron-withdrawing nature of the nitrile group can influence the compound’s reactivity and binding affinity to various biological targets. The steric hindrance provided by the tert-butyl groups can also affect the compound’s interaction with enzymes and receptors, potentially leading to selective inhibition or activation of specific pathways.
Comparaison Avec Des Composés Similaires
2,4,6-Tritert-butylphenol: A phenol derivative with similar steric hindrance but different functional groups.
2,4-Ditert-butylbenzonitrile: A benzonitrile derivative with fewer tert-butyl groups, leading to different reactivity and applications.
Uniqueness: 2,4,6-Tritert-butylbenzonitrile is unique due to its high steric hindrance and electron-withdrawing nitrile group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
24309-22-6 |
|---|---|
Formule moléculaire |
C19H29N |
Poids moléculaire |
271.4 g/mol |
Nom IUPAC |
2,4,6-tritert-butylbenzonitrile |
InChI |
InChI=1S/C19H29N/c1-17(2,3)13-10-15(18(4,5)6)14(12-20)16(11-13)19(7,8)9/h10-11H,1-9H3 |
Clé InChI |
YPTTWFYLFCSZKX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)C#N)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


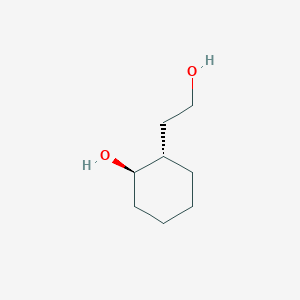
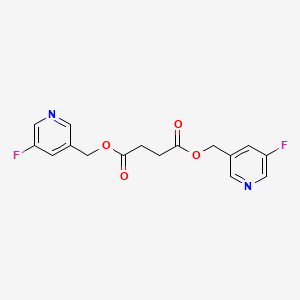
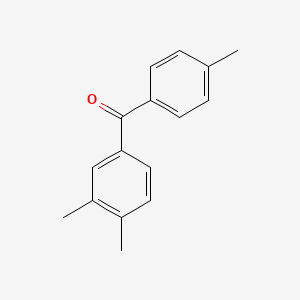
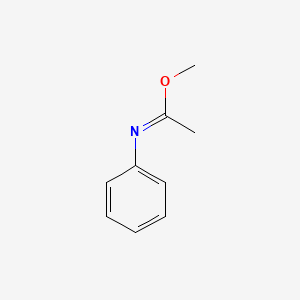
![Ethanone, 2-[(4-methylphenyl)sulfinyl]-1-phenyl-](/img/structure/B14699424.png)


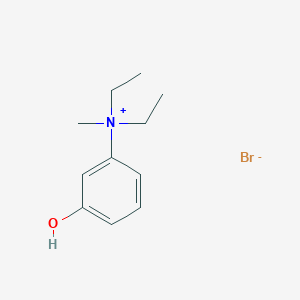
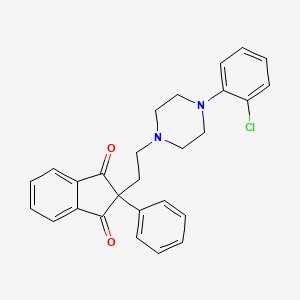
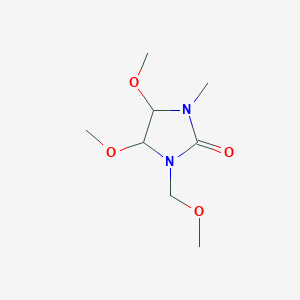
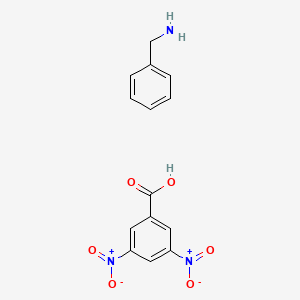


![N-[(1H-Benzimidazol-1-yl)methyl]-4-nitrobenzamide](/img/structure/B14699475.png)
